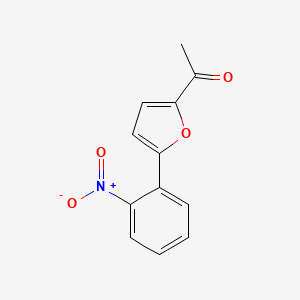

1-(5-(2-Nitrophenyl)furan-2-yl)ethanone

Description

Historical Context and Evolution of Furan (B31954) Chemistry in Organic Synthesis

The history of furan chemistry dates back to 1780, when Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid. researchgate.net A particularly important derivative, furfural (B47365), was reported in 1831 by Johann Wolfgang Döbereiner. researchgate.net The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.orgmdpi.com Early work focused on derivatives obtainable from natural sources, such as furfural from the acid-catalyzed digestion of pentose-containing materials like corncobs. chemicalbook.com

The evolution of furan chemistry in organic synthesis has been marked by the development of key reactions that form the furan ring. The Paal-Knorr synthesis, reported independently by Carl Paal and Ludwig Knorr in 1884, is a classic method for synthesizing substituted furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgalfa-chemistry.comyoutube.com This reaction involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring. alfa-chemistry.com Over the years, synthetic methodologies have expanded significantly to include transition-metal-catalyzed reactions, such as the Suzuki cross-coupling, which allows for the efficient formation of aryl-furan bonds. mdpi.comnih.gov These advancements have enabled the controlled synthesis of highly functionalized and polysubstituted furans, which are crucial intermediates in various fields. researchgate.net

Significance of Nitrophenyl and Acetyl Substituents in Furan Frameworks

The biological and chemical properties of a furan derivative are heavily influenced by its substituents. utripoli.edu.ly The compound 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone features two key functional groups: a nitrophenyl group and an acetyl group, both of which impart significant characteristics.

The acetyl group (ethanone) is another important functional moiety. It serves as a valuable synthetic handle and is a common feature in many pharmaceutical intermediates. dntb.gov.ua Friedel-Crafts acylation is a primary method for introducing an acetyl group onto a furan ring, typically using acetic anhydride (B1165640) with a mild Lewis acid catalyst like boron trifluoride, as furan is sensitive to harsher conditions. researchgate.netstackexchange.comijabbr.com The presence of the acetyl group can influence the molecule's electronic properties and provides a reactive site for further chemical modifications, such as in the synthesis of chalcones or pyrazoles. researchgate.netmdpi.com

The combination of an electron-withdrawing nitrophenyl group and an acetyl group on the furan ring creates a molecule with potential for diverse applications in medicinal chemistry and materials science, owing to the interplay of their electronic effects and synthetic utility. utripoli.edu.lyijabbr.com

Structural Elucidation and Nomenclatural Considerations within Academic Research

The systematic name for the compound of interest is 1-(5-(2-nitrophenyl)furan-2-yl)ethanone. According to IUPAC nomenclature for heterocyclic compounds, the furan ring is the parent structure. The positions on the ring are numbered starting from the oxygen atom as 1, with the acetyl (ethanone) group at position 2 and the 2-nitrophenyl group at position 5.

Structural elucidation of such compounds relies on a combination of spectroscopic techniques. Key methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the protons on the furan ring and the phenyl ring, as well as a singlet for the methyl protons of the acetyl group. ¹³C NMR would provide information on the carbon skeleton. chemicalbook.com

Infrared (IR) Spectroscopy : This would reveal the presence of key functional groups, such as the carbonyl (C=O) stretch of the acetyl group and the characteristic stretches for the nitro (NO₂) group.

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (231.20 g/mol ) and can provide information about its fragmentation pattern. chemscene.com

While specific spectroscopic data for 1-(5-(2-nitrophenyl)furan-2-yl)ethanone is not widely published, data from a closely related, more complex pyrazoline derivative containing the 5-(2-nitrophenyl)furan moiety has been determined by X-ray crystallography. nih.gov This study revealed that the dihedral angle between the furan ring and the nitrophenyl ring is 31.93 (18)°. nih.gov This significant twist is due to steric hindrance between the ortho-nitro group and the adjacent furan ring, preventing the two rings from being coplanar. This non-planar conformation is a critical structural feature that would influence the molecule's electronic properties and biological interactions.

Table 1: Physicochemical Properties of 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone

| Property | Value |

|---|---|

| CAS Number | 56656-34-9 chemscene.com |

| Molecular Formula | C₁₂H₉NO₄ chemscene.com |

| Molecular Weight | 231.20 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 73.35 Ų chemscene.com |

| LogP (Calculated) | 3.0574 chemscene.com |

| Hydrogen Bond Acceptors | 4 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

| Rotatable Bonds | 3 chemscene.com |

Current Research Trends and Unaddressed Challenges in Furan-Based Compound Studies

Current research on furan-based compounds is vibrant and multifaceted, with significant interest in their application as:

Medicinal Agents : Furan derivatives are explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. utripoli.edu.lydergipark.org.tr The furan scaffold is considered a "promising scaffold" in drug discovery due to its ability to interact with various biological targets. ijabbr.com

Optoelectronic Materials : The conjugated system of 2,5-diaryl furans makes them attractive candidates for organic semiconductors and luminescent materials. Research focuses on creating stable and efficient furan-based oligomers and polymers. chemrxiv.orgacs.org

Bio-based Chemicals : With furfural being a key platform chemical derived from biomass, there is a strong push to develop green and sustainable synthetic routes to valuable furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), a potential replacement for petroleum-derived terephthalic acid. tandfonline.com

Despite the progress, several challenges remain in the study of furan-based compounds.

Synthetic Control : The synthesis of unsymmetrical and polysubstituted furans with high regioselectivity can be difficult. researchgate.net While methods like the Paal-Knorr synthesis are robust, the preparation of the required 1,4-dicarbonyl precursors can be complex. acs.org

Stability : The furan ring is prone to oxidation and can be unstable under strongly acidic or harsh reaction conditions, leading to polymerization or ring-opening. stackexchange.comchemrxiv.org This instability complicates synthetic manipulations and the long-term stability of furan-containing materials. acs.org

Toxicity and Metabolism : While many furan derivatives have therapeutic benefits, the parent furan molecule is toxic and potentially carcinogenic. Understanding the metabolic pathways and structure-toxicity relationships of new furan derivatives is crucial for developing safe applications.

The study of molecules like 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone lies at the intersection of these trends and challenges, offering a platform to develop novel synthetic methods and explore potential applications in medicine and materials science.

Structure

3D Structure

Properties

CAS No. |

56656-34-9 |

|---|---|

Molecular Formula |

C12H9NO4 |

Molecular Weight |

231.20 g/mol |

IUPAC Name |

1-[5-(2-nitrophenyl)furan-2-yl]ethanone |

InChI |

InChI=1S/C12H9NO4/c1-8(14)11-6-7-12(17-11)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3 |

InChI Key |

ROHQIQHHCVCZKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

The ¹H NMR spectrum of 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone is expected to show distinct signals corresponding to the eight chemically non-equivalent protons. The spectrum can be divided into two main regions: the aromatic region, containing signals for the furan (B31954) and nitrophenyl protons, and the aliphatic region, featuring the signal for the acetyl methyl protons.

The three protons of the acetyl group (H-1') are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. This is a characteristic chemical shift for a methyl group adjacent to a carbonyl function. chemicalbook.com The absence of coupling confirms it has no adjacent protons.

The furan ring protons, H-3 and H-4, are expected to appear as doublets due to mutual coupling (J3,4). Based on data from similar 2-acylfurans, the proton at the 4-position (H-4) would likely resonate around δ 7.2-7.4 ppm, while the proton at the 3-position (H-3) would appear slightly further downfield, around δ 7.6-7.8 ppm. chemicalbook.com

The four protons of the ortho-substituted nitrophenyl ring (H-3'' to H-6'') will present a more complex pattern in the downfield region of the spectrum (typically δ 7.7–8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. nih.gov These protons form a complex spin system, and their signals are expected to appear as overlapping multiplets (doublets, triplets, or doublet of doublets) resulting from ortho, meta, and para couplings.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (H-1') | ~2.5 | Singlet (s) | N/A |

| Furan H-4 | ~7.3 | Doublet (d) | J4,3 ≈ 3.5–4.0 |

| Furan H-3 | ~7.7 | Doublet (d) | J3,4 ≈ 3.5–4.0 |

| Nitrophenyl (H-3'' to H-6'') | 7.7–8.3 | Multiplet (m) | Various |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, twelve distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbon of the acetyl group is the most deshielded, predicted to resonate at the far downfield end of the spectrum, around δ 187 ppm. chemicalbook.comspectrabase.com The methyl carbon of this group is expected at the opposite end of the spectrum, in the upfield region around δ 26 ppm. chemicalbook.comspectrabase.com

The four carbon atoms of the furan ring are all sp² hybridized and will appear in the aromatic region. The carbon attached to the acetyl group (C-2) is predicted around δ 153 ppm, while the carbon bonded to the nitrophenyl ring (C-5) is expected at a similar or slightly more downfield position (~δ 155-158 ppm). The two CH carbons of the furan ring (C-3 and C-4) are predicted to appear between δ 115 and 125 ppm.

The six carbons of the nitrophenyl ring will also resonate in the aromatic region. The carbon atom bearing the nitro group (C-2'') is significantly deshielded and is expected around δ 148 ppm. libretexts.org The carbon attached to the furan ring (C-1'') is predicted to be around δ 128 ppm, with the remaining four CH carbons (C-3'' to C-6'') appearing in the δ 124–134 ppm range. libretexts.orglibretexts.org

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | ~26 |

| Furan C -4 | ~118 |

| Furan C -3 | ~122 |

| Nitrophenyl (C -3'' to C -6'') | 124–134 |

| Nitrophenyl C -1'' | ~128 |

| Nitrophenyl C -2'' | ~148 |

| Furan C -2 | ~153 |

| Furan C -5 | ~157 |

| C =O | ~187 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between the different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations would be between the furan protons H-3 and H-4, and among the adjacent protons on the nitrophenyl ring (e.g., H-3'' with H-4'', H-4'' with H-5'', etc.), confirming their positions within each ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton shifts to their corresponding carbon shifts (e.g., the methyl protons at ~δ 2.5 to the carbon at ~δ 26).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. Key HMBC correlations would be expected from:

The methyl protons (H-1') to the carbonyl carbon (C=O) and to C-2 of the furan ring.

The furan proton H-3 to carbons C-2, C-4, and C-5.

The furan proton H-4 to the carbon of the nitrophenyl ring it is closest to (C-1'').

This confirms the attachment of the acetyl group to the furan ring and the furan ring to the nitrophenyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone would be dominated by several strong, characteristic absorption bands. The most prominent would be the stretching vibration of the carbonyl group (C=O) of the ketone, expected as a strong band in the region of 1660–1680 cm⁻¹. The aromatic nitro group (NO₂) is characterized by two very strong absorptions: an asymmetric stretch typically found between 1550–1475 cm⁻¹ and a symmetric stretch between 1360–1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Other significant absorptions include C=C stretching vibrations from both the furan and benzene (B151609) rings in the 1600–1450 cm⁻¹ region. vscht.cz The characteristic C-O-C stretching of the furan ether linkage would appear in the fingerprint region, around 1250-1020 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Furan & Phenyl C-H | 3100–3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl C-H | 3000–2850 | Medium-Weak |

| C=O Stretch | Conjugated Ketone | 1680–1660 | Strong |

| C=C Stretch | Aromatic Rings | 1600–1450 | Medium-Variable |

| N-O Asymmetric Stretch | Aromatic Nitro | 1550–1475 | Strong |

| N-O Symmetric Stretch | Aromatic Nitro | 1360–1290 | Strong |

| C-O-C Stretch | Furan Ether | 1250–1020 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). libretexts.org

For 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, the molecular formula is C₁₂H₉NO₄. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to the calculated exact mass of the compound. This accurate mass measurement allows for the unambiguous determination of the molecular formula, as it can distinguish between different formulas that may have the same nominal mass. nih.gov This confirmation of the elemental composition is a critical piece of data in the complete characterization of the compound.

HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₄ |

| Nominal Mass | 231 u |

| Calculated Monoisotopic Mass | 231.0532 u |

| Expected Ion (ESI+) | [M+H]⁺ = 232.0604 u |

A comprehensive search for crystallographic data on the specific compound 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone has been conducted. The search results did not yield a specific single-crystal X-ray diffraction study for this exact molecule.

The available literature contains crystallographic data for related but structurally distinct compounds, such as 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone researchgate.net. This molecule shares the 5-(2-nitrophenyl)furan core but is a much larger derivative. Using data from this or other related molecules would not provide a scientifically accurate analysis for 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone and would violate the strict requirement to focus solely on the specified compound.

Therefore, it is not possible to generate the requested article with the required detailed, accurate, and specific data for the outlined sections on Crystallographic Studies and Solid-State Architectural Analysis. Information regarding crystal data, refinement statistics, molecular conformation, dihedral angles, and intermolecular interactions is contingent on an experimental single-crystal X-ray diffraction analysis, which does not appear to be publicly available for this specific compound.

Crystallographic Studies and Solid State Architectural Analysis

Elucidation of Intermolecular Interactions in Crystal Packing

Aromatic π–π Stacking Interactions

Aromatic π–π stacking interactions are a prominent feature in the crystal structures of 5-phenylfuran derivatives. In the case of 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, weak aromatic π–π stacking interactions are observed with a minimum centroid–centroid distance of 3.5374 (17) Å. The crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate is also stabilized by such interactions, with heteroaromatic π-π stacking between the furan (B31954) and the phenyl rings exhibiting a centroid–centroid distance of 3.72(1) Å. These findings strongly indicate that the furan and nitrophenyl rings in 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone would engage in π–π stacking, which is a key factor in the formation of its extended crystal structure.

Generation and Interpretation of ORTEP Diagrams

Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagrams are essential for visualizing the three-dimensional structure of molecules in the solid state. For 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, the ORTEP diagram shows the molecule with 50% probability ellipsoids, providing a clear representation of the atomic positions and thermal vibrations. Similarly, the ORTEP diagram for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate illustrates the molecule with displacement ellipsoids drawn at the 40% probability level. An ORTEP diagram for 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone would be expected to reveal the relative orientations of the furan, nitrophenyl, and acetyl groups, offering insights into the molecular conformation in the crystalline state.

Analysis of Crystal Systems, Space Groups, and Unit Cell Parameters

The crystallographic parameters of related compounds provide a framework for understanding the likely crystal system and dimensions for 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone. For example, 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone crystallizes in the triclinic space group P-1. In contrast, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate crystallizes in the monoclinic system with the space group P21/c. The specific crystal system for the title compound would be determined by the most efficient packing arrangement of its molecules.

Interactive Data Table of Crystallographic Parameters for Analogous Compounds

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone | Triclinic | P-1 | 7.6235(3) | 10.5652(4) | 13.1177(4) | 103.344(2) | 95.025(2) | 108.221(2) | 961.78(6) | 2 |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Monoclinic | P21/c | 9.6920(10) | 10.324(2) | 11.5182(18) | 90 | 97.521(12) | 90 | 1142.6(3) | 4 |

Supramolecular Assembly and Extended Crystal Structures

The combination of hydrogen bonds, π–π stacking, and van der Waals forces leads to the formation of a complex supramolecular assembly. In the crystal structure of 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, the interplay of these interactions results in a well-defined three-dimensional network. The packing diagram for this molecule, viewed along the crystallographic a-axis, clearly shows how the individual molecules are interconnected. A similar layered or networked structure would be anticipated for 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, driven by the optimization of these non-covalent interactions to achieve a thermodynamically stable crystalline form.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational studies on molecules similar in structure to 1-(5-(2-nitrophenyl)furan-2-yl)ethanone due to its balance of accuracy and computational cost. mdpi.comepstem.net DFT calculations, particularly using hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), are commonly employed to perform geometry optimization. epstem.netresearchgate.net

This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—its ground state geometry—by finding the minimum energy conformation. researchgate.net For related furan (B31954) derivatives, studies have shown that calculated geometric parameters, such as bond lengths and dihedral angles, are in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.netnih.gov The optimization of 1-(5-(2-nitrophenyl)furan-2-yl)ethanone would likely reveal a non-planar structure, with a significant dihedral angle between the furan and nitrophenyl rings.

Once the geometry is optimized, the same DFT methods are used to investigate the electronic structure, providing information on how electrons are distributed within the molecule. researchgate.net

Semi-Empirical Molecular Orbital Theory (e.g., PM3, AM1, PM6, PM7, RM1)

Semi-empirical molecular orbital theories offer a faster, albeit less accurate, alternative to ab initio methods like DFT. uni-muenchen.dempg.de These methods simplify the complex calculations of Hartree-Fock theory by using parameters derived from experimental data (empiricism). uni-muenchen.denih.gov Acronyms such as AM1 (Austin Model 1), PM3 (Parametric Model 3), and the more recent PM6, PM7, and RM1 (Recife Model 1) refer to different parameterization schemes. uni-muenchen.denih.gov

These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly speeds up calculations. uni-muenchen.dempg.de While they may not provide the high accuracy of DFT for geometry optimization, they are valuable for preliminary studies, exploring large molecules, or simulating molecular dynamics where numerous calculations are required. researchgate.net For a molecule like 1-(5-(2-nitrophenyl)furan-2-yl)ethanone, semi-empirical methods could be used for initial conformational searches before refining the results with more robust DFT calculations. The PM3 method, for instance, is a re-parameterization of AM1 and has been widely used for calculating properties of organic systems. nih.gov RM1 was also developed to produce smaller errors for dipole moments and enthalpies of formation compared to AM1 and PM3. scielo.br

Conformational Analysis and Potential Energy Surface Mapping

The presence of single bonds, such as the one connecting the furan and nitrophenyl rings, allows for rotation, meaning the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. researchgate.net For 1-(5-(2-nitrophenyl)furan-2-yl)ethanone, a key coordinate would be the dihedral angle between the two aromatic rings. By systematically rotating this bond and calculating the energy at each step (using DFT or semi-empirical methods), a potential energy curve can be generated. The minima on this curve correspond to stable or metastable conformers, while the maxima represent the transition states between them. researchgate.netmdpi.com This analysis helps in understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and spectroscopic properties of a molecule. Key components of this analysis are the frontier molecular orbitals.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Energy)

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgacadpubl.eu The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.orgresearchgate.net

For molecules containing furan and phenyl rings, DFT calculations show that the HOMO is often localized on one part of the molecule, while the LUMO is localized on another. acadpubl.euresearchgate.net In 1-(5-(2-nitrophenyl)furan-2-yl)ethanone, the electron-donating nature of the furan ring and the electron-withdrawing nature of the nitrophenyl group would likely lead to the HOMO being predominantly located on the furan-ethanone portion and the LUMO on the nitrophenyl moiety. The energies of these orbitals are crucial indicators of reactivity.

| Orbital | Description | Typical Energy Range (for similar compounds) |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. | -5.0 to -6.5 eV |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. | -1.0 to -2.5 eV |

Note: The energy values are illustrative, based on calculations for analogous aromatic and heterocyclic compounds. acadpubl.eunih.gov

Energy Band Gap Calculations

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO energy gap (ΔE). ajchem-a.com This value is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small energy gap suggests that the molecule is more reactive. acadpubl.eu

The energy gap can be calculated directly from the HOMO and LUMO energies obtained from DFT or other quantum chemical methods. nih.gov For similar furan-containing aromatic compounds, calculated energy gaps typically fall in the range of 3.5 to 4.5 eV. acadpubl.eunih.gov The presence of the conjugated system and the strong electron-withdrawing nitro group in 1-(5-(2-nitrophenyl)furan-2-yl)ethanone would be expected to result in a relatively small energy gap, indicating significant electronic activity.

| Parameter | Formula | Significance | Typical Calculated Value (for similar compounds) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. | 3.5 - 4.5 eV |

Note: The value is illustrative and based on DFT calculations for analogous compounds. acadpubl.eunih.gov

Dipole Moment Determinations

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate molecular dipole moments with high accuracy. While specific computational studies detailing the dipole moment of 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone are not prevalent in published literature, the value can be predicted based on its structural components. The molecule contains several polar functional groups: the nitro group (-NO₂), the furan ring's ether oxygen, and the ethanone (B97240) moiety's carbonyl group (C=O). The vector sum of the individual bond dipoles determines the net molecular dipole moment.

Table 1: Illustrative Calculated Dipole Moments of Related Furan Derivatives

| Compound | Computational Method | Calculated Dipole Moment (Debye) |

|---|---|---|

| Furan | MP2/POL | 0.72 |

| 2-Methylfuran | Experimental (Benzene) | 0.72 |

| 2-Chlorofuran | MP2/POL | 1.51 |

| 3-Chlorofuran | MP2/POL | 0.89 |

Note: The data in this table is for illustrative purposes based on related furan compounds to demonstrate typical computational outputs. ias.ac.inresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, an MEP analysis would reveal distinct reactive sites. The oxygen atoms of the nitro group and the carbonyl group would be characterized by intense red regions, indicating their high electron density and role as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atoms of the aromatic rings and the carbon atom of the carbonyl group would be associated with bluish regions, indicating their electrophilic character. The MEP surface provides a valuable qualitative prediction of the molecule's chemical reactivity and intermolecular interaction sites nih.gov.

Prediction and Validation of Crystal Structures using Computational Methods

Predicting the crystal structure of an organic molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as "crystal structure prediction" (CSP). The process involves generating a vast number of plausible crystal packing arrangements (polymorphs) and ranking them based on their lattice energies, which are calculated using sophisticated force fields or quantum mechanical methods nyu.edu.

For a molecule like 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, CSP would begin with a conformational analysis to find the low-energy shapes of the isolated molecule. Subsequently, these conformers would be packed into various crystallographic space groups to generate thousands of hypothetical crystal structures. The stability of these structures is then evaluated. Experimental validation through techniques like X-ray diffraction is essential to confirm the predicted structure. Although no specific CSP studies for this exact molecule are published, data from a closely related structure, 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, which has been characterized crystallographically, can provide insights into the likely intermolecular interactions, such as hydrogen bonds and π–π stacking, that would stabilize the crystal lattice nih.gov.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

By mapping properties like dnorm (normalized contact distance) onto the surface, specific intermolecular contacts can be identified. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii nih.gov. The analysis also generates 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction (e.g., H···H, O···H, C···H).

Table 2: Example Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Nitrophenyl Compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.7 |

| O···H / H···O | 18.6 |

| C···H / H···C | 18.2 |

| N···H / H···N | 9.4 |

| C···C | 4.5 |

| Other | 9.6 |

Note: Data is from a study on 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone and is illustrative of the technique. nih.gov

Molecular mechanics force fields are collections of equations and parameters used to calculate the potential energy of a molecular system. For flexible molecules like 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, accurate parameters for torsional (dihedral) angles are critical for correctly describing the molecule's conformational preferences and energy barriers to rotation.

Developing custom torsional parameters involves performing high-level quantum mechanics (QM) calculations, such as MP2 or coupled-cluster methods, to scan the potential energy surface as the dihedral angle is rotated biorxiv.orgucsb.edu. The resulting energy profile is then used to fit the parameters of the force field's torsional energy function, ensuring that the molecular mechanics model can accurately reproduce the QM-calculated conformational energies and rotational barriers nih.gov.

Computational Insights into Reaction Mechanisms and Kinetics

DFT calculations are an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and products, and calculate the activation energies that govern reaction rates nih.gov.

For 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, computational studies can provide insights into various potential reactions. For example, the nitro group is known to undergo reduction, a process that is critical for the bioactivity of many nitroaromatic compounds nih.gov. DFT could be used to model the stepwise reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities, calculating the thermodynamic and kinetic feasibility of each step.

Furthermore, reactions involving the furan ring, such as cycloadditions or electrophilic substitutions, can be modeled. A computational study on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene demonstrated how DFT can be used to distinguish between different proposed mechanisms (e.g., concerted Diels-Alder vs. stepwise zwitterionic pathways) by calculating the activation barriers for each path nih.gov. Such studies reveal the most probable reaction channel and provide a detailed, atomistic understanding of the transformation.

Organic Transformations and Mechanistic Insights of 1 5 2 Nitrophenyl Furan 2 Yl Ethanone and Its Precursors

Electrophilic Aromatic Substitution on Furan (B31954) and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org The mechanism typically involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com

The reactivity of an aromatic ring towards electrophiles is highly dependent on its electron density. Furan is a five-membered, oxygen-containing aromatic heterocycle that is significantly more reactive than benzene (B151609) in SEAr reactions. pearson.commatanginicollege.ac.in The oxygen atom donates electron density to the ring through resonance, making it a π-rich system that is highly susceptible to electrophilic attack. chemicalbook.comnumberanalytics.com Consequently, electrophilic substitution on furan can often be achieved under much milder conditions than those required for benzene. pearson.com

Regioselectivity and Kinetics of Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (–NO₂) group onto an aromatic ring. The regioselectivity and rate of nitration are dictated by the nature of the aromatic ring and any substituents it bears.

Regioselectivity: In unsubstituted furan, electrophilic attack occurs preferentially at the C2 (or α) position. chemicalbook.com This preference is due to the greater stabilization of the cationic intermediate formed upon attack at this position. Resonance analysis shows that the positive charge in the intermediate from C2 attack can be delocalized over three atoms, including the ring oxygen, whereas attack at the C3 (or β) position results in a less stable intermediate with only two resonance structures. pearson.comchemicalbook.com If the C2 position is blocked, substitution will typically occur at the C5 position, which is also an α-position.

For the synthesis of precursors to 1-(5-(2-nitrophenyl)furan-2-yl)ethanone, such as the nitration of a phenyl ring, the directing effects of existing substituents are paramount. The nitro group itself is a powerful deactivating group and a meta-director for subsequent electrophilic substitutions due to its strong electron-withdrawing nature. Conversely, activating groups like the hydroxyl group in phenol (B47542) are ortho-, para-directing. nih.gov

The acetyl group present in a precursor like 2-acetylfuran (B1664036) is a deactivating, meta-directing substituent. However, in the context of the furan ring, it directs incoming electrophiles to the C4 and C5 positions. The C5 position is generally the preferred site for substitution.

Kinetics: The kinetics of nitration are profoundly influenced by the electron density of the aromatic ring. The first step, the formation of the sigma complex, is typically the slow, rate-determining step because it involves the temporary disruption of aromaticity. masterorganicchemistry.comresearchgate.net

Furan's high electron density leads to a dramatically increased reaction rate compared to benzene. Electrophilic reactions in furan are estimated to be many orders of magnitude faster than in benzene. chemicalbook.com Substituents on the ring further modify this reactivity. Electron-donating groups enhance the rate by stabilizing the carbocation intermediate, while electron-withdrawing groups decrease the rate by destabilizing it. wikipedia.org

| Compound | Relative Rate of Nitration (approx.) |

| Benzene | 1 |

| Toluene | 25 |

| Phenol | 1000 |

| Nitrobenzene | 6 x 10⁻⁸ |

| Furan | > 10¹¹ |

This table provides approximate relative rates to illustrate the vast differences in reactivity towards nitration.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While electron-rich aromatic rings excel in electrophilic substitution, electron-deficient rings can undergo nucleophilic aromatic substitution (SNAr). The compound 1-(5-(2-nitrophenyl)furan-2-yl)ethanone is well-suited for such reactions on its phenyl ring. The SNAr mechanism is typically a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group departs, and the aromaticity of the ring is restored.

For an SNAr reaction to proceed efficiently, two main conditions must be met:

The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).

There must be a good leaving group (typically a halide).

The nitro group (–NO₂) is one of the most powerful activating groups for SNAr reactions. Crucially, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In 1-(5-(2-nitrophenyl)furan-2-yl)ethanone, the nitro group is ortho to the furan-2-yl substituent. If a suitable leaving group were present on the phenyl ring (e.g., a halogen at the C1 position), the ring would be highly activated for nucleophilic attack. Furan rings themselves are generally not susceptible to SNAr unless they are substituted with strong electron-withdrawing groups. baranlab.org While some SNAr reactions are now understood to proceed through a concerted mechanism, the stepwise pathway is common for highly electron-deficient substrates. nih.govnih.gov

Condensation Reactions for Heterocycle Annulation and Chain Extension

The acetyl group in 1-(5-(2-nitrophenyl)furan-2-yl)ethanone is a versatile functional group that serves as a handle for numerous condensation reactions. The α-protons of the acetyl group's methyl are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, reacting with various electrophiles to extend carbon chains or, more significantly, to build new heterocyclic rings (annulation).

Formation of Pyrazole (B372694) Derivatives

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone (chalcone). nih.govorganic-chemistry.org

The synthesis of pyrazole derivatives from 1-(5-(2-nitrophenyl)furan-2-yl)ethanone typically proceeds via an intermediate chalcone (B49325). The ethanone (B97240) is first subjected to a Claisen-Schmidt condensation with an aromatic aldehyde to form the corresponding α,β-unsaturated ketone. This chalcone is then treated with hydrazine hydrate (B1144303), often in an acidic medium like glacial acetic acid, which catalyzes the cyclocondensation reaction to yield a pyrazoline, which may be subsequently acetylated or oxidized to a pyrazole. researchgate.netresearchgate.net

For instance, the reaction of a chalcone precursor with hydrazine hydrate in refluxing glacial acetic acid leads to the formation of the corresponding N-acetyl pyrazole derivative. researchgate.netnih.gov

| Reactants | Reagents & Conditions | Product | Yield |

| 1-Aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one | Hydrazine hydrate, Glacial acetic acid, Reflux | 1-Acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazole | Good |

| 4-Methylphenyl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | Hydrazine hydrate, Glacial acetic acid, Reflux (24h) | 1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone | Not specified |

Table based on synthetic procedures described in the literature. researchgate.netnih.gov

Synthesis of Isoxazole (B147169) Derivatives

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. Their synthesis often mirrors that of pyrazoles, with hydroxylamine (B1172632) used in place of hydrazine. nih.govderpharmachemica.com The reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride is a common and effective method for preparing isoxazole derivatives. researchgate.net The reaction involves the nucleophilic attack of the hydroxylamine on the β-carbon of the chalcone, followed by cyclization and dehydration to form the stable isoxazole ring. Various synthetic strategies exist, including 1,3-dipolar cycloadditions, but the condensation approach is highly relevant for derivatives of 1-(5-(2-nitrophenyl)furan-2-yl)ethanone. organic-chemistry.orgmdpi.com

| Reactants | Reagents & Conditions | Product | Yield |

| Chalcone derivative | Hydroxylamine hydrochloride, Base (e.g., KOH, NaOH), Ethanol, Reflux | 3,5-Disubstituted isoxazole | Moderate to Good |

| 4-(Furan-2-yl)but-3-en-2-one, Aldoxime | Chloramine-T, Reflux | 3-Aryl-1-(4-(furan-2-yl)-4,5-dihydroisoxazol-5-yl)ethanone | 68% |

Table illustrating a general synthetic approach for isoxazoles. derpharmachemica.comresearchgate.net

Preparation of Hydrazone Derivatives

Hydrazone formation is a direct condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. dergipark.org.tr The carbonyl oxygen of the acetyl group in 1-(5-(2-nitrophenyl)furan-2-yl)ethanone is replaced by a =N-NHR group. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration. nih.gov This reaction is often straightforward and high-yielding. Hydrazones are valuable as synthetic intermediates and as a compound class in their own right. chempap.orgnih.gov

| Reactants | Reagents & Conditions | Product |

| Ketone (e.g., 1-(5-(2-nitrophenyl)furan-2-yl)ethanone) | Hydrazine or Substituted Hydrazine (e.g., 4-nitrophenylhydrazine) | Acid catalyst (e.g., acetic acid), Ethanol, Reflux |

| D-Erythrose | (4-Nitrophenyl)hydrazine | Ethanol, Reflux (10 min) |

Table showing a general procedure for hydrazone synthesis. chempap.org

Cyclization to Oxadiazole Derivatives

The transformation of 1-(5-(2-nitrophenyl)furan-2-yl)ethanone into oxadiazole derivatives is a multi-step synthetic sequence that leverages the reactivity of the acetyl group. The direct cyclization is not feasible; therefore, the acetyl moiety must first be converted into a more suitable functional group, typically a carbohydrazide.

The initial step involves the oxidation of the acetyl group to a carboxylic acid, which can then be esterified. Subsequent treatment of the ester with hydrazine hydrate yields the key intermediate, 5-(2-nitrophenyl)furan-2-carbohydrazide. This hydrazide is the direct precursor to the 1,3,4-oxadiazole (B1194373) ring system. nih.gov

Several methods exist for the cyclization of the furan-2-carbohydrazide (B108491) intermediate to form the 2,5-disubstituted-1,3,4-oxadiazole ring. ajrconline.orgijper.org One common approach involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base, which, after acidification, yields the corresponding oxadiazole-2-thiol. nih.gov Another effective method is the oxidative cyclization of N-acylhydrazones, which are formed by condensing the hydrazide with an aldehyde. Reagents like chloramine-T or iodine can facilitate this transformation. mdpi.com Furthermore, direct cyclization of diacylhydrazines using dehydrating agents such as phosphorus oxychloride is a well-established route. ajrconline.org

The choice of reagent for the cyclization step determines the nature of the substituent at the 5-position of the oxadiazole ring, allowing for the synthesis of a diverse library of derivatives.

Table 1: Selected Methods for Cyclization to 1,3,4-Oxadiazole Derivatives

| Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Furan-2-carbohydrazide | Carbon Disulfide, Base | 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| N-Aroylhydrazone | Iodine, HgO, MgO | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

| N-Aroylhydrazone | Chloramine-T | 2,5-Disubstituted-1,3,4-oxadiazole | mdpi.com |

| Diacylhydrazine | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazole | ajrconline.org |

Generation of Chalcone Derivatives

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are readily synthesized from 1-(5-(2-nitrophenyl)furan-2-yl)ethanone via the Claisen-Schmidt condensation. wikipedia.org This base- or acid-catalyzed reaction involves the condensation of a ketone possessing α-hydrogens with an aromatic aldehyde that lacks them. wikipedia.org In this specific transformation, 1-(5-(2-nitrophenyl)furan-2-yl)ethanone serves as the ketone component.

The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. asianpubs.orgresearchgate.net The base abstracts an α-hydrogen from the acetyl group of the furan derivative, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone derivative. nih.gov

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcone derivatives by varying the substituted aromatic aldehyde used in the reaction. nih.gov This modularity is crucial for developing structure-activity relationships in medicinal chemistry research. Solvent-free conditions using solid NaOH as a catalyst have also been reported to produce chalcones in high yields. asianpubs.org

Table 2: Examples of Chalcone Derivatives from 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone

| Aromatic Aldehyde (Ar-CHO) | Resulting Chalcone Structure |

|---|---|

| Benzaldehyde | (E)-1-(5-(2-nitrophenyl)furan-2-yl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one |

| 3,4,5-Trimethoxybenzaldehyde | (E)-1-(5-(2-nitrophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Condensation with Indole (B1671886) Compounds

The reaction of 1-(5-(2-nitrophenyl)furan-2-yl)ethanone with indole compounds can proceed through several pathways to generate complex heterocyclic structures. Indole derivatives are of significant interest in medicinal chemistry due to their widespread presence in bioactive compounds. openmedicinalchemistryjournal.com

One prominent method is the transition-metal-catalyzed oxidative coupling between the furan and indole rings. A sustainable methodology utilizing a Cu(II) catalyst, such as CuCl₂·2H₂O, under aerobic conditions has been demonstrated for the oxidative coupling of unactivated furans with indoles. rsc.org This approach involves a direct C-H/C-H cross-coupling, likely proceeding through a single-electron transfer (SET) mechanism that mimics copper-based enzymes. rsc.orgresearchgate.net

Alternatively, under acidic conditions, the carbonyl group of the ethanone can be protonated, activating it for electrophilic attack on the electron-rich indole ring, typically at the C3 position. This can lead to the formation of bis(indolyl)methane-type adducts. The reaction involves the formation of a carbocation intermediate on the furan side chain, which is then trapped by two equivalents of indole.

These condensation reactions provide direct access to novel and complex molecular scaffolds incorporating both furan and indole moieties, which are valuable for pharmaceutical and materials science applications. researchgate.netnih.gov

Rearrangement Reactions within the Molecular Framework

The molecular framework of 1-(5-(2-nitrophenyl)furan-2-yl)ethanone possesses functionalities that could potentially undergo rearrangement reactions under specific conditions, leading to structurally distinct isomers.

One potential rearrangement involves the 2-nitrophenyl group. Upon selective reduction of the nitro group to a hydroxylamine (N-phenylhydroxylamine derivative), an acid-catalyzed Bamberger-type rearrangement could occur. This reaction typically involves the formation of a nitrenium ion intermediate upon elimination of water, followed by nucleophilic attack by water at the para-position of the aromatic ring, ultimately yielding an aminophenol derivative. wiley-vch.de

The furan ring itself, while aromatic, can participate in rearrangement reactions, often initiated by oxidation or complexation with a metal catalyst. For instance, oxidative dearomatization of the furan ring can lead to the formation of highly functionalized open-chain structures like 2-ene-1,4,7-triones, which can subsequently undergo intramolecular cyclizations to form new heterocyclic or carbocyclic systems. nih.gov Furthermore, certain copper(I)-catalyzed reactions of furan derivatives bearing strained moieties can trigger a cascade of cycloisomerization and annulative fragmentation, representing a significant molecular rearrangement. acs.org While not directly reported for the title compound, these precedents suggest that its furan ring is not inert and could be induced to rearrange under appropriate synthetic stimuli.

Oxidation and Reduction Chemistry of Nitro and Carbonyl functionalities

The presence of both a nitro group and a carbonyl group in 1-(5-(2-nitrophenyl)furan-2-yl)ethanone allows for a range of selective oxidation and reduction transformations.

Reduction of the Nitro Group: The selective reduction of the aromatic nitro group to an amine is a common and crucial transformation. This can be achieved while leaving the carbonyl group intact using various reagents. Chemoselective reduction protocols are well-documented. jrfglobal.com For instance, catalytic hydrogenation using catalysts like Pd/C can be effective, although conditions must be controlled to avoid reduction of the furan ring or the carbonyl group. Chemical reducing systems such as sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts or complexes (e.g., NiCl₂, CoCl₂, Ni(PPh₃)₄) can efficiently reduce the nitro group. jsynthchem.com Other classic methods include the Zinin reduction, which uses sulfide (B99878) salts (e.g., Na₂S). stackexchange.com The choice of reagent is critical for achieving high selectivity and yield, as the reduction can be stopped at intermediate stages like the nitroso or hydroxylamine compound under carefully controlled conditions. mdpi.com

Reduction of the Carbonyl Group: The acetyl group can be selectively reduced to a secondary alcohol, 1-(5-(2-nitrophenyl)furan-2-yl)ethanol, using mild hydride reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. Under these conditions, the aromatic nitro group is typically unreactive. jsynthchem.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl and the nitro group.

Oxidation of the Carbonyl Group: The acetyl group can be oxidized to a carboxylic acid, 5-(2-nitrophenyl)furan-2-carboxylic acid. A common method for this transformation on a methyl ketone is the haloform reaction, which involves treatment with a halogen (e.g., I₂, Br₂) in the presence of a strong base (e.g., NaOH). This proceeds via a trihalomethyl ketone intermediate that is subsequently cleaved by the base to yield the carboxylate and a haloform.

Table 3: Selective Oxidation and Reduction Reactions

| Functionality | Reagent System | Product Functional Group | Reference |

|---|---|---|---|

| Nitro | NaBH₄ / Ni(PPh₃)₄ | Amine | jsynthchem.com |

| Nitro | Na₂S / S₈ (Zinin Reduction) | Amine | stackexchange.com |

| Nitro | BH₃-THF | Amine (if ortho-OH present) | jrfglobal.com |

| Carbonyl (Ketone) | NaBH₄ | Secondary Alcohol | jsynthchem.com |

Mechanistic Understanding of Copper-Mediated Reactions

Copper-mediated reactions are pivotal in the synthesis and functionalization of aryl-furan systems. The mechanistic pathways of these reactions are complex and can vary depending on the reactants, ligands, and reaction conditions. For transformations involving precursors or derivatives of 1-(5-(2-nitrophenyl)furan-2-yl)ethanone, several copper-catalyzed mechanisms are relevant.

A common pathway is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution used for forming C-N, C-O, and C-S bonds. Mechanistic studies suggest that the active catalytic species are soluble Cu(I) ions. acs.org The generally accepted mechanism involves the formation of a copper(I)-nucleophile complex (e.g., a copper(I) amidate or thiolate). This complex then reacts with the aryl halide. The exact nature of this key step is debated and may involve:

Oxidative Addition/Reductive Elimination: The aryl halide undergoes oxidative addition to the Cu(I) center to form a transient Cu(III) intermediate, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. acs.orgmit.edu

Single Electron Transfer (SET): An electron is transferred from the copper complex to the aryl halide, generating an aryl radical and a Cu(II) species. These intermediates then combine to form the product. nih.govdntb.gov.ua

Sigma-Bond Metathesis: This pathway avoids changes in the copper oxidation state. acs.org

In the context of copper-catalyzed C-C bond formation, such as the coupling of furan derivatives, the mechanism often involves a Cu(I)/Cu(III) catalytic cycle. nih.gov For photoinduced copper-mediated cross-couplings, the mechanism can involve the photoexcitation of a copper(I)-substrate complex, followed by electron transfer to generate a radical intermediate that couples in-cage to form the product. nih.gov

Arylation Mechanisms (e.g., Meerwein's Reaction)

The synthesis of the 5-(2-nitrophenyl)furan core of the title compound is often achieved through an arylation reaction, with the Meerwein arylation being a prominent example. wikipedia.org This reaction provides a powerful method for forming a C-C bond between an aromatic ring and an unsaturated system, such as a furan. researchgate.net

The Meerwein arylation involves the reaction of an aryl diazonium salt with an electron-rich or electron-poor alkene (or heteroarene) in the presence of a copper salt catalyst (e.g., CuCl₂, CuBr). researchgate.netthermofisher.com The mechanism is widely accepted to proceed through a radical pathway: wikipedia.org

Generation of Aryl Radical: The aryl diazonium salt, derived from the corresponding aniline (B41778) (in this case, 2-nitroaniline), is reduced by the Cu(I) catalyst (formed in situ from Cu(II)) to generate an aryl radical, dinitrogen gas, and the Cu(II) species.

Radical Addition: The highly reactive aryl radical adds to the furan ring, typically at the C2 or C5 position, breaking the aromaticity and forming a new radical intermediate.

Re-aromatization: The radical intermediate is then oxidized by the Cu(II) salt, regenerating the Cu(I) catalyst and forming a carbocation. Loss of a proton from this intermediate re-establishes the aromaticity of the furan ring, yielding the 5-arylfuran product.

While the Meerwein reaction is a classic approach, modern arylation methods, particularly those catalyzed by palladium, have also become prevalent. These reactions, such as direct C-H arylation, can offer alternative routes to the 5-arylfuran scaffold. rsc.orgnsf.gov The mechanism for Pd-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition of an aryl halide followed by C-H activation.

Advanced Research Perspectives and Methodological Advancements

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of 2,5-disubstituted furans is a well-established field, yet the quest for more efficient, selective, and sustainable methods continues. For a target molecule like 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, the primary challenge lies in the regioselective formation of the carbon-carbon bond between the furan (B31954) ring and the nitrophenyl group.

Current synthetic strategies often rely on classical methods such as the Paal-Knorr synthesis for the furan ring formation, followed by functionalization. However, modern catalytic approaches offer more direct and atom-economical alternatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the synthesis of biaryl compounds and could be adapted for the arylation of a pre-formed 2-acetylfuran (B1664036) derivative. nih.govresearchgate.net For instance, the coupling of a 5-halo-2-acetylfuran with 2-nitrophenylboronic acid would be a direct route. Research in this area would focus on optimizing catalyst systems, including ligands and reaction conditions, to achieve high yields and minimize side products.

Another promising avenue is the Meerwein arylation, which involves the addition of an aryl diazonium salt to an electron-rich alkene or heterocycle. wikipedia.org The reaction of 2-acetylfuran with a 2-nitrobenzenediazonium (B1203363) salt, generated in situ from 2-nitroaniline, could provide a direct pathway to the target molecule. researchgate.netnih.gov Mechanistic studies suggest that these reactions can proceed through a radical pathway, and controlling the reaction conditions is crucial for achieving high selectivity. nih.gov

Future research in this area will likely focus on the development of novel catalytic systems that offer higher turnover numbers, operate under milder conditions, and exhibit greater functional group tolerance. The use of more sustainable and earth-abundant metal catalysts, as opposed to palladium, is also a growing area of interest.

| Synthetic Strategy | Key Reactants | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | 5-Halo-2-acetylfuran, 2-Nitrophenylboronic acid | High yields, good functional group tolerance |

| Meerwein Arylation | 2-Acetylfuran, 2-Nitrobenzenediazonium salt | Direct C-H functionalization, atom economy |

| One-Pot Synthesis | γ-Ketoacids, Chloroformate, Phosphonium salts | Step economy, reduced purification steps |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

The presence of a single bond connecting the furan and nitrophenyl rings introduces the possibility of hindered rotation, leading to atropisomerism, especially if there are bulky substituents in the ortho positions of the phenyl ring. While the nitro group itself is not exceptionally large, its electronic interactions with the furan ring and the acetyl group could influence the rotational barrier.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying such conformational dynamics. unibas.it By monitoring the coalescence of NMR signals at different temperatures, it is possible to determine the energy barrier to rotation around the C-C single bond. For 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, variable-temperature 1H and 13C NMR studies could reveal the presence of distinct conformers at low temperatures and allow for the quantification of the rotational energy barrier. Such studies provide fundamental insights into the steric and electronic factors governing molecular flexibility.

In addition to DNMR, advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, helping to elucidate the preferred conformation of the molecule in solution. Furthermore, the use of chiral anisotropic solvents in NMR can be employed to spectrally separate enantiomers of axially chiral biaryls, providing a tool to study potential atropisomers. nist.gov

X-ray crystallography would provide definitive information about the solid-state conformation and the dihedral angle between the two rings. iucr.orgscirp.orgbath.ac.uk Comparing the solid-state structure with the solution-phase dynamics observed by NMR would offer a comprehensive understanding of the molecule's conformational landscape.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. For a compound like 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone, these computational tools can be applied in several impactful ways.

In the realm of synthesis, ML models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations. openreview.netnih.gov For instance, an ML model could be developed to predict the regioselectivity of C-H functionalization on the furan ring, guiding the choice of reagents and conditions to favor the desired 5-substituted product. openreview.netnih.gov This predictive capability can significantly reduce the number of trial-and-error experiments required, accelerating the discovery of efficient synthetic routes.

Furthermore, generative AI models can be employed in the de novo design of novel furan derivatives with specific desired properties. By learning the underlying relationships between chemical structure and biological activity or material properties from existing data, these models can propose new molecules that are optimized for a particular application. For example, AI could be used to design novel kinase inhibitors based on the furan scaffold, a class of compounds with significant therapeutic potential. nih.govnih.gov

The integration of AI with automated synthesis platforms presents a futuristic vision for chemical research, where the entire discovery cycle—from molecular design to synthesis and testing—is accelerated through intelligent automation.

| Application Area | AI/ML Technique | Potential Impact |

| Reaction Prediction | Machine Learning Models (e.g., Random Forest, Neural Networks) | Prediction of regioselectivity in C-H functionalization, optimization of reaction conditions. openreview.netnih.gov |

| Compound Design | Generative Adversarial Networks (GANs), Reinforcement Learning | De novo design of furan derivatives with tailored biological or material properties. |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) modeling | Identification of potential kinase inhibitors and other bioactive molecules. nih.govnih.gov |

Mechanistic Studies of Unexplored Organic Transformations of Furan-Nitrophenyl Systems

The combination of a furan ring, a nitro group, and a ketone functionality in 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone opens up a rich landscape of potential chemical transformations waiting to be explored. The electron-deficient nature of the nitrophenyl ring and the electron-rich character of the furan ring create a unique electronic environment that could lead to novel reactivity.

One area of interest is the exploration of intramolecular cyclization reactions. Under reducing conditions, the nitro group can be converted to an amino group, which could then participate in a variety of cyclization reactions with the furan ring or the acetyl group, potentially leading to the formation of novel heterocyclic systems. Photocatalysis could also be employed to initiate novel transformations, taking advantage of the photochemical properties of the nitroaromatic system. researchgate.net

Furthermore, the furan ring itself can participate in a range of pericyclic reactions, such as Diels-Alder reactions, where it can act as a diene. The influence of the nitrophenyl and acetyl substituents on the reactivity and selectivity of these reactions would be a fertile ground for mechanistic investigation.

Detailed mechanistic studies, employing techniques such as kinetic analysis, isotope labeling, and computational modeling, will be crucial to unraveling the pathways of these unexplored transformations. Such studies not only expand the synthetic utility of furan-nitrophenyl systems but also contribute to a deeper understanding of fundamental reaction mechanisms in organic chemistry.

Structural Implications of Substituent Effects on Reactivity and Molecular Architecture

The interplay of the acetyl and 2-nitrophenyl substituents on the furan ring has profound implications for both the molecule's reactivity and its three-dimensional structure. The acetyl group is an electron-withdrawing group that deactivates the furan ring towards electrophilic substitution. Conversely, the 2-nitrophenyl group, while also electron-withdrawing due to the nitro substituent, can influence the electronic properties of the furan ring through both inductive and resonance effects.

Computational studies, using methods such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of the molecule. mdpi.com These calculations can quantify the charge distribution on the furan ring and predict the most likely sites for electrophilic or nucleophilic attack. The Hammett equation can be a useful tool to correlate the electronic effects of the substituents with the reactivity of the molecule. mdpi.com

From a structural perspective, the steric bulk of the ortho-nitro group on the phenyl ring can force a twisted conformation between the furan and phenyl rings. This dihedral angle will have a significant impact on the extent of π-conjugation between the two aromatic systems, which in turn will affect the molecule's electronic and photophysical properties. X-ray crystallographic analysis of 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone and its derivatives would provide precise data on bond lengths, bond angles, and the crucial dihedral angle, offering a clear picture of its molecular architecture. iucr.orgscirp.orgbath.ac.uk

Understanding these substituent effects is not only of fundamental academic interest but also crucial for the rational design of new molecules with tailored properties. By systematically varying the substituents on both the furan and the phenyl rings, it would be possible to fine-tune the electronic and steric properties of the molecule for specific applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-(2-Nitrophenyl)furan-2-yl)ethanone?

- The compound is typically synthesized via microwave-assisted Claisen-Schmidt condensation between 2-nitrobenzaldehyde and 1-(furan-2-yl)ethanone. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases like NaOH or piperidine. Microwave irradiation enhances reaction efficiency, achieving yields up to 43% compared to conventional heating .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substituent positions on the furan and nitrophenyl rings. Infrared Spectroscopy (IR) identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹). Mass Spectrometry (MS) validates molecular weight (e.g., [M+H⁺] = 244.06 g/mol). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity?

- The 2-nitrophenyl group enhances electrophilicity at the furan ring’s β-carbon, facilitating nucleophilic attacks in subsequent reactions (e.g., Michael additions). This electronic effect also stabilizes intermediates during heterocyclic ring formation .

Q. What preliminary biological screening assays are relevant for this compound?

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) assess antiproliferative activity. Antimicrobial disk diffusion tests evaluate inhibition zones against bacterial/fungal strains. Mechanistic studies may include ROS detection or apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

- Density Functional Theory (DFT) calculations predict transition-state energies for condensation reactions, guiding solvent polarity and base selection. Molecular docking identifies steric clashes in intermediates, enabling targeted modifications (e.g., substituent positioning) .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Structure-Activity Relationship (SAR) studies correlate nitro group orientation (ortho vs. para) with potency. For example, ortho-nitro derivatives exhibit stronger DNA intercalation due to planar geometry, while para-substituted analogs show enhanced enzyme inhibition .

Q. How do advanced spectroscopic techniques (e.g., X-ray crystallography) clarify structural ambiguities?

- Single-crystal X-ray diffraction (using SHELXL software ) resolves bond angles and packing motifs. For example, the dihedral angle between furan and nitrophenyl rings (~25°) impacts π-π stacking in supramolecular assemblies .

Q. What are the challenges in scaling up multi-step syntheses involving this compound?

- Continuous flow reactors mitigate exothermic risks during nitro group reduction. Automated purification systems (e.g., flash chromatography with gradient elution) enhance reproducibility. Residual solvent analysis (via GC-MS ) ensures compliance with ICH guidelines .

Q. How does the compound’s photostability impact its application in photodynamic therapy?

- UV-Vis spectroscopy reveals absorption peaks at 320–350 nm (π→π* transitions). Nitro groups can act as photosensitizers , generating singlet oxygen (¹O₂) under blue light, but may also promote photodegradation. Stability is assessed via accelerated light-exposure tests .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in biological activity (e.g., varying IC₅₀ values) often arise from assay conditions (e.g., serum content in cell media). Normalize data using Z-score standardization and validate via orthogonal assays (e.g., ATP-based viability tests) .

- Safety Protocols : Nitro-containing compounds require handling in fume hoods with explosion-proof equipment. Toxicity screening (e.g., Ames test) is mandatory due to potential mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.